molecular formula C8H7BrN4 B8451725 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine

Cat. No.: B8451725
M. Wt: 239.07 g/mol
InChI Key: RCKMBOUMTORLJU-UHFFFAOYSA-N
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Description

3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-bromo-5-chloromethylpyridine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling reactions: The triazole ring can engage in coupling reactions with various partners to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce oxygen-containing functional groups.

Mechanism of Action

The mechanism by which 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to the presence of both the bromine-substituted pyridine ring and the triazole moiety.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

3-bromo-5-(1,2,4-triazol-1-ylmethyl)pyridine

InChI

InChI=1S/C8H7BrN4/c9-8-1-7(2-10-3-8)4-13-6-11-5-12-13/h1-3,5-6H,4H2

InChI Key

RCKMBOUMTORLJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CN2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In analogy to the procedure described for the preparation of intermediates B-1 [B], 1H-1,2,4-triazole has been coupled to 3-bromo-5-chloromethyl-pyridine (intermediate B-1 [A]) to yield the title compound as a white solid. MS: 238.9, 241.3 (M+H+).
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